molecular formula C14H19N5O2S B8247636 tert-butyl 3-(4-methylthiazol-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)carboxylate

tert-butyl 3-(4-methylthiazol-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)carboxylate

Cat. No.: B8247636
M. Wt: 321.40 g/mol
InChI Key: XGPDXTKEPRYRFX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-methyl-1,3-thiazol-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate is a complex organic compound that features a unique combination of thiazole and triazolopyrazine rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of tert-butyl 3-(4-methylthiazol-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of the thiazole ring, followed by the construction of the triazolopyrazine core. Key reagents and conditions used in these steps include:

    Vilsmeier formylation: to introduce formyl groups.

    Reduction reactions: using sodium borohydride (NaBH4) in methanol.

    Protection and deprotection steps: involving tert-butyl (dimethyl)silyl chloride and imidazole.

    Horner–Wadsworth–Emmons olefination:

Chemical Reactions Analysis

Tert-butyl 3-(4-methyl-1,3-thiazol-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-methylthiazol-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazole and triazolopyrazine rings allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or the inflammatory response .

Comparison with Similar Compounds

Similar compounds to tert-butyl 3-(4-methylthiazol-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)carboxylate include other thiazole and triazole derivatives. These compounds share similar structural features but may differ in their biological activities and applications. Some examples include:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

These compounds highlight the versatility and potential of thiazole and triazole derivatives in various fields of research and medicine.

Properties

IUPAC Name

tert-butyl 3-(4-methyl-1,3-thiazol-2-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-9-8-22-12(15-9)11-17-16-10-7-18(5-6-19(10)11)13(20)21-14(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPDXTKEPRYRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=NN=C3N2CCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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